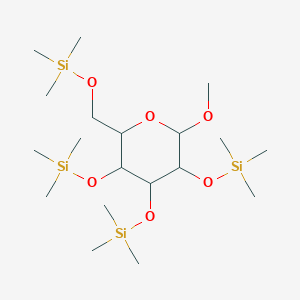
alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-: is a chemical compound with the molecular formula C19H46O6Si4 and a molecular weight of 482.91 g/mol . This compound is a derivative of glucose where the hydroxyl groups are replaced by trimethylsilyl groups, making it a silylated sugar derivative. It is commonly used in organic synthesis and research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- typically involves the reaction of alpha-D-Methylglucoside with trimethylsilyl acetate . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process involves large-scale reactions with careful control of temperature and moisture to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the parent sugar and trimethylsilanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl groups.
Substitution: Reagents such as can be used to introduce other functional groups.
Major Products:
Hydrolysis: Yields the parent sugar, , and .
Substitution: Depending on the reagent used, various substituted derivatives of the parent sugar can be obtained.
Scientific Research Applications
Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl groups in carbohydrate chemistry.
Biological Studies: Employed in the study of enzyme mechanisms and carbohydrate metabolism.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- primarily involves the reactivity of the trimethylsilyl groups. These groups can be selectively removed or substituted, allowing for the modification of the parent sugar molecule. The compound’s reactivity is influenced by the steric and electronic effects of the trimethylsilyl groups, which can stabilize or destabilize certain intermediates in chemical reactions.
Comparison with Similar Compounds
Methyl alpha-D-glucopyranoside: The parent sugar without the trimethylsilyl groups.
Tetra-O-benzyl-alpha-D-glucopyranoside: Another derivative where the hydroxyl groups are protected by benzyl groups.
Uniqueness: Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which provide distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups.
Properties
Molecular Formula |
C19H46O6Si4 |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
[2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3 |
InChI Key |
UIDVFSCIFIMDHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


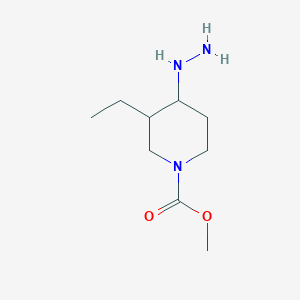
![3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12278971.png)
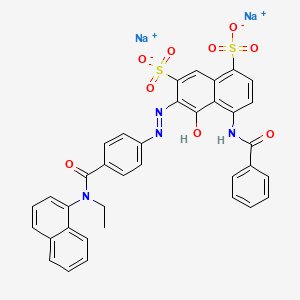
![[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12278988.png)
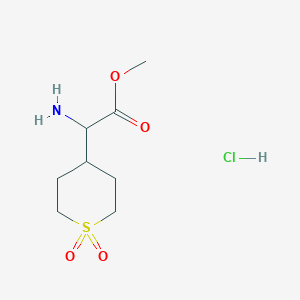
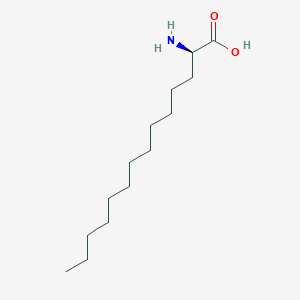
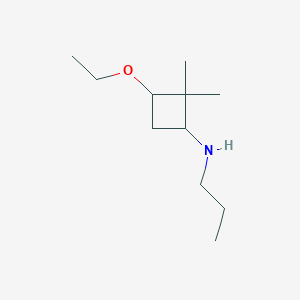
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)
![sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B12279018.png)

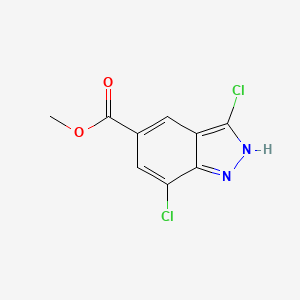
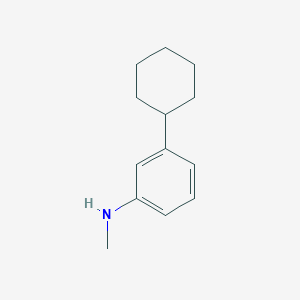
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
